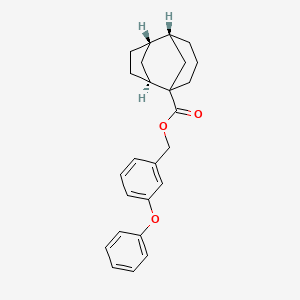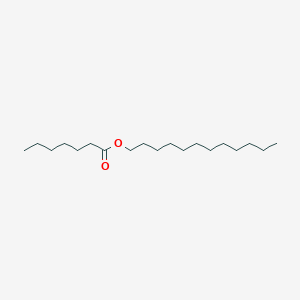
Dodecyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl heptanoate is an ester compound formed from the reaction between dodecanol (a fatty alcohol) and heptanoic acid (a medium-chain fatty acid). It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a lubricant, emollient, and solvent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodecyl heptanoate is typically synthesized through an esterification reaction. This involves the reaction of dodecanol with heptanoic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reaction mixture is heated to a specific temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products, although this is less common.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate can be used under controlled conditions.
Major Products Formed:
Hydrolysis: Dodecanol and heptanoic acid.
Oxidation: Various oxidation products depending on the specific conditions used.
Applications De Recherche Scientifique
Dodecyl heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mécanisme D'action
The mechanism of action of dodecyl heptanoate primarily involves its interaction with biological membranes and proteins. As an ester, it can penetrate lipid bilayers and affect membrane fluidity. This property makes it useful in drug delivery systems, where it can facilitate the transport of active ingredients across cell membranes .
Comparaison Avec Des Composés Similaires
- Dodecyl acetate
- Dodecyl palmitate
- Dodecyl stearate
Comparison: Dodecyl heptanoate is unique due to its specific chain length and the presence of a medium-chain fatty acid. This gives it distinct properties compared to other esters like dodecyl acetate, which has a shorter chain length, or dodecyl palmitate and dodecyl stearate, which have longer chain lengths. These differences affect their solubility, melting points, and applications in various industries .
Propriétés
Numéro CAS |
96980-60-8 |
|---|---|
Formule moléculaire |
C19H38O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
dodecyl heptanoate |
InChI |
InChI=1S/C19H38O2/c1-3-5-7-9-10-11-12-13-14-16-18-21-19(20)17-15-8-6-4-2/h3-18H2,1-2H3 |
Clé InChI |
LJHUUVGNJFUXNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


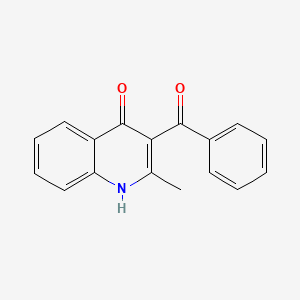
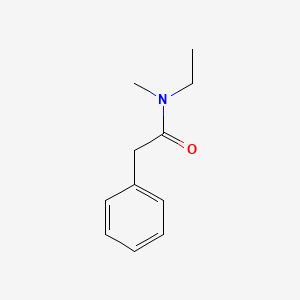

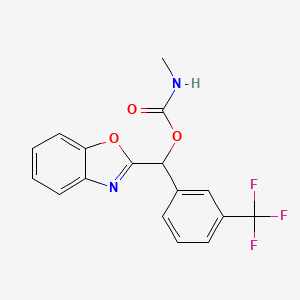
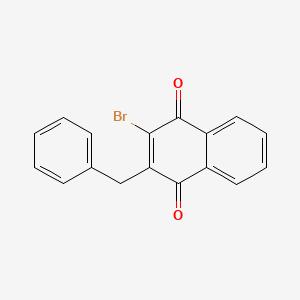
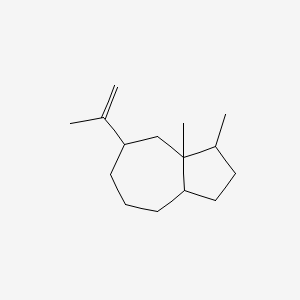

![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
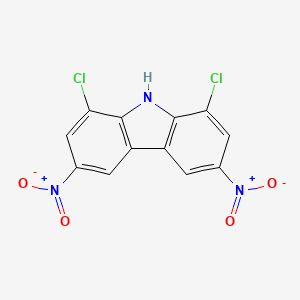
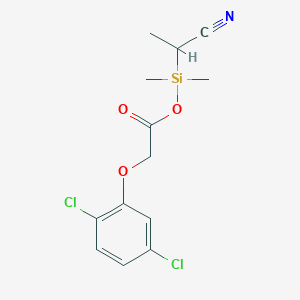
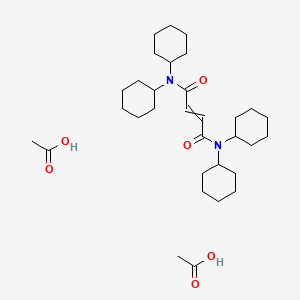
![7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14334565.png)

